Dilithium dihydrogen diphosphate

Description

Contextualization within Inorganic Phosphate (B84403) Chemistry

Inorganic phosphate chemistry is a broad and fundamental area of study. Phosphates are anions, salts, or esters derived from phosphoric acid. wikipedia.org They are categorized based on their structure, with the primary types being orthophosphates (derived from a single phosphoric acid unit), and condensed phosphates, which contain two or more phosphorus atoms linked by P-O-P bonds. wikipedia.orgwikiwand.com

Dilithium (B8592608) dihydrogen diphosphate (B83284) belongs to the pyrophosphate (or diphosphate) family, which are the simplest of the condensed phosphates. wikiwand.comchemeurope.com The pyrophosphate anion (P₂O₇⁴⁻) is essentially an acid anhydride (B1165640) of phosphate, formed from two phosphate units. wikiwand.comnih.gov The specific anion in the title compound, dihydrogen diphosphate (H₂P₂O₇²⁻), is a partially protonated form of the pyrophosphate anion. The chemistry of these compounds is dominated by the nature of the phosphoanhydride bond (P-O-P), which is central to their structure, stability, and reactivity. wikiwand.com In biochemistry, for instance, the hydrolysis of ATP to AMP releases inorganic pyrophosphate (PPi), a reaction crucial for rendering many biosynthetic pathways irreversible. nih.govbritannica.comlithium.org

Historical Perspectives on Diphosphate Chemistry and Lithium Salts

The history of phosphate chemistry began with the discovery of the element phosphorus in the 17th century. The term "pyrophosphate" emerged in the 19th century, following observations that heating phosphoric acid resulted in a new compound. The first synthesis of a pyrophosphate ester, tetraethyl pyrophosphate, was described in 1854. nih.gov

The history of lithium salts in chemistry is also rich and dates back to the early 19th century. Lithium was first identified as a new element in 1817 by Johan August Arfwedson from the mineral petalite. wikipedia.orgyoutube.com It was named from the Greek word lithos, meaning "stone," because it was discovered in a mineral. youtube.comnih.gov Throughout the 19th and 20th centuries, various lithium salts were synthesized and their properties explored. Lithium carbonate, for example, became an important industrial chemical, notably as a precursor for materials used in lithium-ion batteries. wikipedia.org The unique properties of the lithium ion—its small size, low atomic mass, and high charge-to-weight ratio—have made its salts central to the development of modern energy storage technologies. wikipedia.orgnih.gov The strategic development of new lithium salts continues to be a major driver in materials science, aiming to enhance properties like ionic conductivity, stability, and safety in applications such as next-generation batteries. nih.gov

Scope and Significance of Academic Inquiry into Dilithium Dihydrogen Diphosphate

While academic literature specifically detailing Li₂H₂P₂O₇ is limited, the significance of research into its constituent ions is substantial. The academic inquiry can be understood through two main lenses: the fundamental coordination chemistry of phosphates and the application-driven field of materials science.

Fundamental Research Imperatives in Phosphate Coordination Chemistry

The coordination chemistry of phosphates is a cornerstone of inorganic and bioinorganic chemistry. Phosphate and polyphosphate groups are excellent ligands that can bind to metal ions in a variety of ways, including monodentate, bidentate (chelating), and bridging modes. wikipedia.orgnih.gov Research in this area seeks to understand the fundamental principles governing these interactions.

Key research imperatives include:

Understanding Binding Modes: Diphosphate anions can act as bidentate or tridentate ligands, forming stable complexes with a wide range of metal ions. wikipedia.org Elucidating how lithium ions coordinate within a diphosphate matrix is crucial for understanding the compound's structural and chemical properties.

Probing Reaction Mechanisms: The study of metal-phosphate interactions provides insight into the mechanisms of countless biological processes, including DNA stabilization and enzymatic reactions. nih.gov Spectroscopic and potentiometric studies are often used to determine the stability and structure of these complexes in solution. nih.govnih.gov

Designing Molecular Receptors: The specific binding properties of diphosphate anions are harnessed to design highly selective molecular receptors. For example, systems based on zinc(II)-dipicolylamine complexes immobilized on gold nanoparticles have been developed for the optical detection of diphosphate anions. berkeley.edu

Advanced Materials Science Implications of Diphosphate Anions

The combination of lithium cations and diphosphate anions is of significant interest in materials science, particularly for energy applications. Phosphate-based materials are extensively studied as electrodes for lithium-ion batteries. researchgate.net

The implications for materials science include:

Ionic Conductors: The crystal structures of many metal phosphates and diphosphates feature frameworks with channels or layers that can facilitate ion transport. researchgate.netinnophos.com Compounds in the Li-M-P₂O₇ family (where M is a transition metal like Cr or Fe) are investigated for their potential as solid-state electrolytes or cathode materials due to their three-dimensional networks that could allow for high lithium-ion mobility. innophos.com

Cathode Materials: The search for new, efficient, and safe cathode materials for lithium-ion batteries is a major research driver. While lithium iron phosphate (LiFePO₄) is a well-known success, research is expanding to other phosphate and polyphosphate structures. researchgate.netyoutube.comwebqc.org The voltage, capacity, and stability of such materials are highly dependent on their crystal structure and the nature of the metal-phosphate bonding. researchgate.net

Precursor for Advanced Materials: Compounds like this compound can serve as precursors in the synthesis of other advanced materials. Thermal decomposition or reaction with other metal salts can yield complex mixed-metal phosphates with tailored properties.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | Li₂H₂P₂O₇ |

| Synonyms | Dilithium dihydrogen pyrophosphate |

| Molar Mass | 189.84 g/mol researchgate.net |

| CAS Number | 33943-47-4 |

Note: Detailed experimental physical properties such as density and melting point are not consistently reported in readily available literature.

Table 2: Crystallographic Data of Related Phosphate Compounds

Detailed crystallographic data for Li₂H₂P₂O₇ is not widely available in public databases. However, the study of related lithium phosphate and diphosphate compounds provides insight into the structural analysis typically performed in this area of research.

| Compound | Crystal System | Space Group | Lattice Parameters | Reference |

|---|---|---|---|---|

| LiH₂PO₄ | Orthorhombic | Pna2₁ | a=6.241 Å, b=7.643 Å, c=6.870 Å | from original journal |

| LiCrP₂O₇ | Monoclinic | P2₁ | a=6.877 Å, b=8.016 Å, c=4.912 Å, β=110.66° | innophos.com |

| Li₂Sc[(PO₄)(HPO₄)] | Monoclinic | P12(1)/n1 | a=4.858 Å, b=8.199 Å, c=7.668 Å, β=104.11° | researchgate.net |

| Li₂Na₂P₂O₇ | Orthorhombic | Ama2 | a=9.489 Å, b=5.289 Å, c=13.045 Å |

This table illustrates the types of crystal structures found in related materials and is for comparative purposes.

Structure

2D Structure

Properties

CAS No. |

33943-47-4 |

|---|---|

Molecular Formula |

H2Li2O7P2 |

Molecular Weight |

189.9 g/mol |

IUPAC Name |

dilithium;[hydroxy(oxido)phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/2Li.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2 |

InChI Key |

RZARGQWJQQVARM-UHFFFAOYSA-L |

Canonical SMILES |

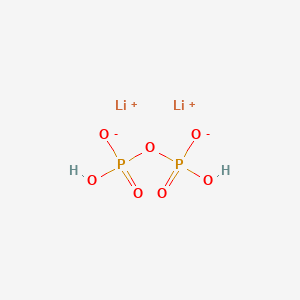

[Li+].[Li+].OP(=O)([O-])OP(=O)(O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Dilithium Dihydrogen Diphosphate

Conventional Chemical Synthesis Routes

Conventional methods for synthesizing lithium dihydrogen phosphate (B84403) typically involve the neutralization reaction between a lithium source and phosphoric acid. These routes are well-established and widely used in industrial production.

Reaction of Lithium Hydroxide (B78521) with Phosphoric Acid for Lithium Dihydrogen Phosphate Formation

A primary and straightforward method for producing lithium dihydrogen phosphate is through the aqueous reaction of lithium hydroxide (LiOH) with phosphoric acid (H₃PO₄). When these reactants are combined in an appropriate molar ratio, a neutralization reaction occurs. For the specific formation of lithium dihydrogen phosphate, a 1:1 molar ratio of LiOH to H₃PO₄ is theoretically required.

The chemical equation for this reaction is: LiOH + H₃PO₄ → LiH₂PO₄ + H₂O rsc.org

In practice, this process involves dissolving lithium hydroxide monohydrate in water and adding it to a phosphoric acid solution. patsnap.com To achieve a high-purity product suitable for battery applications, recrystallized lithium hydroxide is often used to remove soluble impurities like sodium, potassium, and sulfates. rsc.org The resulting lithium dihydrogen phosphate is then typically recovered from the solution through evaporation, crystallization, and drying. rsc.org

Utilization of Lithium Carbonate in Diphosphate (B83284) Synthesis

Another common industrial precursor for the synthesis of lithium dihydrogen phosphate is lithium carbonate (Li₂CO₃). This method involves reacting lithium carbonate with phosphoric acid. The reaction proceeds with the evolution of carbon dioxide gas.

The balanced chemical equation is: Li₂CO₃ + 2H₃PO₄ → 2LiH₂PO₄ + H₂O + CO₂

This process involves adding technical-grade lithium carbonate to an aqueous solution of phosphoric acid. google.com The mixture is stirred to ensure complete reaction. google.com This method is often the first step in a multi-stage process to produce high-purity, battery-grade lithium dihydrogen phosphate. google.comgoogle.com

Controlled Reaction Conditions for Optimized Lithium Dihydrogen Phosphate Yield

Optimizing the yield and quality of lithium dihydrogen phosphate requires precise control over several reaction parameters. These conditions are crucial for ensuring the formation of the desired product phase with high purity and suitable morphology for its applications.

Key parameters include:

pH Control: The final pH of the reaction solution is a critical factor. For the synthesis of LiH₂PO₄, the pH is typically controlled to be in the acidic range of 1.0 to 4.0. patsnap.comgoogle.com For instance, some processes adjust the pH to between 2 and 3 to collect the filtrate containing lithium dihydrogen phosphate. google.com

Stoichiometry: The molar ratio of the lithium source to phosphoric acid determines the final product. An excess of phosphoric acid is sometimes used to ensure the complete conversion of the lithium precursor and to maintain an acidic environment that favors the formation of the dihydrogen phosphate salt. google.com

Temperature: Reaction and crystallization temperatures influence reaction rates, solubility, and the crystalline structure of the final product. For example, solid-liquid separation might be carried out at elevated temperatures of 85-95°C in some process variations. google.com

Reaction Time: Adequate stirring and reaction time, often ranging from 15 to 200 minutes, are necessary to ensure the reaction goes to completion. google.comgoogle.com

| Parameter | Optimized Range | Rationale |

| pH | 1.0 - 4.0 | Favors the formation of the H₂PO₄⁻ anion. patsnap.comgoogle.com |

| Molar Ratio (Li:H₃PO₄) | ~1:1 (from LiOH) or ~1:2 (from Li₂CO₃) | Ensures correct product stoichiometry. rsc.orggoogle.com |

| Temperature | Varies (e.g., 85-95°C for separation) | Influences solubility and reaction kinetics. google.com |

| Stirring Time | 15 - 200 min | Promotes complete reaction and homogeneity. google.com |

Advanced Synthetic Approaches and Innovations

To improve product quality, simplify production, and lower costs, advanced synthetic methods are being explored. These often focus on the crystallization step and the use of alternative starting materials.

Solution-Based Crystallization Techniques for Lithium Dihydrogen Phosphate

The recovery of solid LiH₂PO₄ from the reaction solution is a crucial step that defines the product's particle size and purity. Various solution-based crystallization techniques are employed.

Evaporative Crystallization: This involves heating the lithium dihydrogen phosphate solution to evaporate the solvent (water) and concentrate the solution to saturation, leading to crystallization. google.com However, this can sometimes produce large, non-uniform crystals.

Cooling Crystallization: After concentrating the solution by heating, it is cooled to decrease the solubility of LiH₂PO₄, inducing crystallization. google.com

Anti-solvent/Extractive Crystallization: This innovative approach involves adding a second solvent (an anti-solvent or extractant) in which LiH₂PO₄ is insoluble. This induces rapid precipitation. Solvents like ethanol, methanol, or isopropanol (B130326) can be used. google.com This method can simplify the synthesis by combining crystallization and washing into a single step and can produce smaller, more uniform crystal particles suitable for industrial applications. google.com

Spray Drying: In some methods, the final solution is directly spray-dried to obtain the product, which can offer good control over particle size. patsnap.com

Exploration of Alternative Precursors for the Diphosphate Anion

While phosphoric acid is the most direct and common precursor for the phosphate group in LiH₂PO₄, some synthesis variations utilize other phosphate-containing compounds. For instance, a multi-step process might first produce trilithium phosphate (Li₃PO₄), which is then dissolved in fresh phosphoric acid to form the desired lithium dihydrogen phosphate. google.com This intermediate step can be part of a purification strategy to remove impurities present in the initial lithium source. google.com The use of such precursors is part of an integrated approach to achieving high-purity final products.

Article on Dilithium (B8592608) Dihydrogen Diphosphate Forthcoming as Scientific Literature Becomes More Accessible

Efforts to compile a detailed scientific article on the chemical compound dilithium dihydrogen diphosphate (Li₂H₂P₂O₇) have been impeded by a notable lack of specific research findings in publicly available databases.

Initial research has confirmed the existence and fundamental properties of this compound, including its chemical formula and CAS number (33943-47-4). However, a thorough investigation into its synthetic methodologies, purification techniques, and analytical validation has revealed a significant gap in detailed, peer-reviewed literature.

While general principles for the synthesis of related alkali metal phosphate compounds exist, specific protocols and research data for this compound remain elusive. The planned article, which was to be structured around a core outline focusing on synthetic methodologies, purity assessment, and analytical validation, cannot be completed at this time with the required scientific accuracy and depth.

The intended sections and subsections were to include:

Purity Assessment and Isolation Techniques in this compound Synthesis

Methodologies for Crystallization and Purification

Analytical Validation of Synthetic Products

Searches for analogous synthetic routes involving other alkali metal dihydrogen diphosphates and advanced analytical characterization techniques such as X-ray diffraction and nuclear magnetic resonance spectroscopy specific to Li₂H₂P₂O₇ did not yield the substantive data necessary to construct a comprehensive and authoritative article.

It is anticipated that as more scientific research is published and indexed in accessible databases, a detailed article on this compound will be producible. Until then, a comprehensive review that meets the required standards of scientific rigor is not feasible.

Structural Elucidation and Crystallographic Analysis of Dilithium Dihydrogen Diphosphate

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) stands as a powerful method for the precise determination of a material's crystal structure. nih.gov This technique has been employed to unravel the atomic arrangement within dilithium (B8592608) dihydrogen diphosphate (B83284), providing a detailed understanding of its lattice framework.

Determination of Unit Cell Parameters and Space Group for Dilithium Dihydrogen Diphosphate

The foundational step in crystal structure determination involves defining the unit cell, the basic repeating block of the crystal lattice, and its symmetry, described by the space group. For this compound, these parameters have been determined through single-crystal X-ray diffraction experiments.

The compound crystallizes in the trigonal crystal system with the space group R-3m. materialsproject.org The lattice parameters for the primitive cell have been reported as follows:

| Parameter | Value materialsproject.org |

| a | 10.137 Å |

| b | 10.137 Å |

| c | 10.137 Å |

| α | 103.860° |

| β | 103.860° |

| γ | 103.860° |

These parameters define the dimensions and angles of the unit cell, providing the fundamental framework for the arrangement of atoms within the crystal.

Role of Hydrogen Bonding in the Solid-State Structure of this compound

Hydrogen bonds are crucial in defining the solid-state architecture of many crystalline materials, including this compound. nsf.govnyu.edu In Li₂H₂P₂O₇, the hydrogen atoms of the dihydrogen diphosphate anions participate in hydrogen bonding. nih.gov These interactions can occur between the hydroxyl groups (P-OH) of one anion and the oxygen atoms of an adjacent anion, creating a network of hydrogen bonds throughout the crystal lattice. nih.govnih.gov This network contributes significantly to the stability of the crystal structure. The presence and nature of these hydrogen bonds can be inferred from the crystal structure data, particularly the distances and angles between the donor (O-H) and acceptor (O) atoms. researchgate.net

Powder X-ray Diffraction and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification and purity assessment of crystalline materials. ncl.ac.ukmalvernpanalytical.com It provides a characteristic diffraction pattern, or "fingerprint," for a given crystalline phase. malvernpanalytical.com

Phase Identification and Purity Assessment of this compound

For this compound, PXRD is an essential tool for confirming the identity of a synthesized sample and assessing its phase purity. ncl.ac.ukresearchgate.net The experimental PXRD pattern of a sample is compared to a reference pattern, which can be calculated from single-crystal X-ray diffraction data or obtained from a crystallographic database. ncl.ac.uk A match between the experimental and reference patterns confirms the presence of the desired Li₂H₂P₂O₇ phase. ncl.ac.uk The absence of peaks corresponding to other known phases or impurities indicates a high degree of phase purity, which is crucial for accurate structure-property relationship studies. ncl.ac.ukarxiv.org

Microstructural Characterization of this compound Materials

Detailed microstructural characterization of materials composed of this compound is not extensively documented in readily accessible scientific literature. Such a characterization would typically involve techniques like scanning electron microscopy (SEM) to investigate the morphology, particle size, and surface features of Li₂H₂P₂O₇ powders or sintered bodies. Information regarding grain size distribution, porosity, and the presence of secondary phases, which are crucial for understanding the material's properties and potential applications, remains largely unreported.

Electron Diffraction and Microscopy for Nanostructural Insights

The application of electron diffraction and microscopy techniques for detailed nanostructural analysis of this compound has not been specifically reported.

Transmission Electron Microscopy (TEM) for Morphological and Crystalline Characterization

There are no specific Transmission Electron Microscopy (TEM) studies found for this compound. TEM analysis would be invaluable in providing high-resolution images of the material's morphology at the nanoscale. This would include the shape and size of individual nanoparticles or crystallites, the presence of any amorphous phases, and the identification of crystal defects such as dislocations or stacking faults.

Selected Area Electron Diffraction (SAED) for Local Crystallography

Similarly, Selected Area Electron Diffraction (SAED) patterns for this compound are not available in the surveyed literature. SAED is a powerful technique used in conjunction with TEM to determine the crystal structure of localized regions of a sample. By analyzing the diffraction spots, one could confirm the crystalline nature of the material and determine its lattice parameters and space group. The absence of such data prevents a definitive crystallographic characterization at the nanoscale.

Solid-State Nuclear Magnetic Resonance Spectroscopy (SS-NMR)

Solid-state Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a highly sensitive method for probing the local atomic environments of specific nuclei. However, dedicated SS-NMR studies on this compound are not presently available.

Phosphorus-31 (³¹P) NMR for Diphosphate Anion Environment

Specific ³¹P solid-state NMR data for this compound, which would provide critical information about the environment of the diphosphate anion (H₂P₂O₇²⁻), is not found in the literature. Such a study would reveal details about the P-O-P bond angles, the presence of different phosphate (B84403) species, and the degree of protonation. The chemical shift and anisotropy parameters from ³¹P NMR would be instrumental in understanding the local structure and bonding within the diphosphate group.

Lithium-7 (⁷Li) NMR for Cationic Environment

Detailed ⁷Li solid-state NMR studies specifically on this compound are also absent from the available scientific record. ⁷Li NMR spectroscopy is essential for characterizing the local environment of the lithium cations. It can provide information on the coordination number of lithium, its proximity to other atoms, and the dynamics of lithium ions within the structure. This data is particularly important for materials with potential applications in ion conduction.

Spectroscopic Characterization of Dilithium Dihydrogen Diphosphate

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a cornerstone for identifying functional groups and analyzing the molecular structure of chemical compounds. For Li₂H₂P₂O₇, these techniques would be essential for characterizing the P-O-H and P-O-P bonds of the dihydrogen diphosphate (B83284) anion.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No experimental FT-IR spectra for dilithium (B8592608) dihydrogen diphosphate are available in the surveyed literature. A hypothetical analysis would expect to identify characteristic vibrational bands corresponding to:

O-H stretching: Vibrations from the hydrogen-oxygen bonds in the P-O-H groups.

P=O stretching: Vibrations from the terminal phosphoryl groups.

P-O-P bridge vibrations: Asymmetric and symmetric stretching of the central phosphorus-oxygen-phosphorus bridge.

P-O stretching: Vibrations associated with the P-O bonds within the phosphate (B84403) structure.

Bending modes: Various bending vibrations for O-P-O and P-O-H groups.

Without experimental data, a specific data table of FT-IR peaks and their assignments for Li₂H₂P₂O₇ cannot be constructed.

Raman Spectroscopy for Vibrational Mode Analysis

Similarly, there are no published Raman spectra specifically for Li₂H₂P₂O₇. Raman spectroscopy is particularly sensitive to the symmetric vibrations of the molecular backbone. Studies on the thermal decomposition of LiH₂PO₄ suggest that the formation of pyrophosphate species can be identified by the appearance of P-O-P stretching bands in the 700-735 cm⁻¹ region of the Raman spectrum. dtu.dk However, a detailed spectrum with peak assignments for isolated Li₂H₂P₂O₇ is not provided.

For comparison, the Raman spectrum of the analogous sodium compound, Na₂H₂P₂O₇, has been recorded and is available in spectral databases. nih.gov These spectra show the key vibrational modes of the H₂P₂O₇²⁻ anion, but the peak positions and intensities would differ for the lithium salt.

Correlation of Spectroscopic Data with Structural Features of Dilithium Dihydrogen Diphosphate

A correlation between spectroscopic data and the specific structural features of Li₂H₂P₂O₇—such as the P-O-P bond angle, the strength of hydrogen bonding, and the coordination environment of the lithium ions—is not possible without the foundational spectral data. The amorphous nature of the compound, as reported in some studies, would imply a lack of long-range crystalline order, which would result in broad, rather than sharp, peaks in both IR and Raman spectra.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the exact mass and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

No high-resolution mass spectrometry data for this compound has been found. HRMS would be used to confirm the molecular weight of the compound (189.84 g/mol for the most common isotopes) and its elemental formula, H₂Li₂O₇P₂.

Ultra-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) for Complex Mixture Analysis

There are no reports of UPLC-Q-TOF/MS analysis being applied to this compound. This technique is typically used to separate and identify components within a complex mixture. It could theoretically be used to monitor the formation of Li₂H₂P₂O₇ from LiH₂PO₄ in solution or to analyze its subsequent conversion to other polyphosphates, but no such studies have been published.

Other Advanced Spectroscopic Methodologies

Advanced spectroscopic techniques offer deeper insights into the atomic and electronic structure of materials. For this compound (Li₂H₂P₂O₇), methods such as X-ray Photoelectron Spectroscopy (XPS) and Absorption Spectroscopy are invaluable for characterizing its surface chemistry and electronic properties.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is based on the photoelectric effect, where irradiating a material with X-rays causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is determined. The binding energy is characteristic of each element and its chemical environment, allowing for the identification of oxidation states.

While a dedicated experimental XPS spectrum for this compound is not widely available in the literature, the expected binding energies for the constituent elements can be inferred from data on similar lithium phosphate compounds. These values are crucial for verifying the surface composition and the chemical states of lithium, phosphorus, and oxygen in Li₂H₂P₂O₇.

The primary XPS regions of interest for this compound are Li 1s, P 2p, and O 1s.

Lithium (Li 1s): The Li 1s peak is expected to appear in the range of 55-56 eV. The precise position can confirm the +1 oxidation state of lithium.

Phosphorus (P 2p): The P 2p region for phosphates typically shows a peak around 133-135 eV. In pyrophosphates (P₂O₇)⁴⁻, the chemical environment of phosphorus differs slightly from that in orthophosphates (PO₄)³⁻, which can lead to a small chemical shift. The P 2p peak for Li₂H₂P₂O₇ would confirm the +5 oxidation state of phosphorus. The peak is a doublet (P 2p₃/₂ and P 2p₁/₂) due to spin-orbit coupling.

Oxygen (O 1s): The O 1s spectrum is particularly informative. It is expected to show at least two components for Li₂H₂P₂O₇. The main peak, typically around 531-532 eV, corresponds to oxygen in the P-O-P bridging bonds and P=O terminal bonds. A second component at a higher binding energy may be attributable to the oxygen in the P-O-H groups of the dihydrogen diphosphate anion.

Table 1: Expected XPS Binding Energies for this compound

| Element | Core Level | Expected Binding Energy (eV) | Inferred Oxidation State |

| Lithium | Li 1s | ~55-56 | +1 |

| Phosphorus | P 2p | ~133-135 | +5 |

| Oxygen | O 1s | ~531-533 | -2 |

Note: These values are based on typical ranges for lithium phosphate compounds and may vary slightly for this compound.

Analysis of the relative peak areas in an XPS spectrum allows for the quantification of the elemental composition on the material's surface, which should correspond to the stoichiometry of Li₂H₂P₂O₇.

Absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a powerful tool for investigating the electronic structure of materials. When a material is irradiated with light, photons with energies matching the energy difference between electronic states can be absorbed, promoting electrons to higher energy levels. The resulting absorption spectrum provides information about the electronic transitions and the band gap of the material.

Experimental UV-Vis absorption spectra for solid this compound are not readily found in published literature. However, its electronic structure has been investigated through theoretical calculations. Computational methods, such as Density Functional Theory (DFT), can predict the electronic band structure and the density of states (DOS), from which the band gap can be determined.

According to the Materials Project, a computational materials science database, the electronic structure of this compound (mp-733849) has been calculated. msu.edu These calculations indicate that Li₂H₂P₂O₇ is a wide-band-gap insulator. The calculated band structure reveals the energy of the valence and conduction bands. The valence band maximum (VBM) is primarily composed of O 2p orbitals, while the conduction band minimum (CBM) has contributions from P 3p and H 1s orbitals.

The calculated band gap for this compound is approximately 5.07 eV. msu.edu This large band gap suggests that pure, crystalline Li₂H₂P₂O₇ would be transparent in the visible region of the electromagnetic spectrum and would only begin to absorb light in the deep ultraviolet region. This is consistent with the properties of many other phosphate materials.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value | Source |

| Crystal System | Trigonal | Materials Project msu.edu |

| Space Group | R-3m (166) | Materials Project msu.edu |

| Band Gap | 5.07 eV (Indirect) | Materials Project msu.edu |

| Valence Band Maximum | Composed mainly of O 2p states | Materials Project msu.edu |

| Conduction Band Minimum | Contributions from P 3p and H 1s states | Materials Project msu.edu |

The indirect nature of the band gap implies that for an electron to be excited from the valence band to the conduction band, a change in both energy and momentum is required, which involves the assistance of a phonon. This typically results in weaker absorption near the band edge compared to direct band gap materials.

Theoretical and Computational Chemistry Studies on Dilithium Dihydrogen Diphosphate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in investigating the electronic and structural properties of molecules with a high degree of accuracy. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of a system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of materials. It is particularly effective for analyzing electron density, charge distribution, and the nature of chemical bonds within a compound like dilithium (B8592608) dihydrogen diphosphate (B83284). By employing functionals such as the B3LYP hybrid functional, researchers can calculate and visualize molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. lpnu.uatandfonline.comnih.gov

The analysis of the electronic structure would involve examining the charge transfer between the lithium cations (Li⁺) and the dihydrogen diphosphate anion (H₂P₂O₇²⁻). DFT calculations can quantify the Mulliken or Natural Bond Orbital (NBO) charges on each atom, revealing the ionic character of the Li-O bonds and the covalent nature of the P-O and O-H bonds within the anion. This provides insight into the electrostatic interactions that govern the compound's structure and stability. Studies on related alkali-doped materials have shown that this approach is effective in understanding how alkali metals influence the electronic properties of a system. nih.govresearchgate.net

Ab initio methods, which are based on first principles without reliance on empirical data, are the gold standard for determining the equilibrium geometry and total energy of a molecule. Through geometry optimization, these methods find the lowest energy arrangement of atoms, providing precise predictions of bond lengths and angles.

Table 1: Typical Bond Lengths in Dihydrogen Diphosphate Anions

| Bond Type | Typical Length (Å) |

|---|---|

| P-O (bridging) | ~1.59 |

| P-OH | ~1.54 |

| P=O (terminal) | ~1.49 |

Data derived from related dihydrogen diphosphate structures. researchgate.net

Theoretical methods are highly effective in predicting various spectroscopic properties, which can aid in the experimental characterization of a compound. Vibrational spectroscopy, in particular, is a powerful probe of molecular structure. shilab-fdu.comresearchgate.net

By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), one can determine the harmonic vibrational frequencies. nih.gov These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. shilab-fdu.comyoutube.com For dilithium dihydrogen diphosphate, computational models can predict the characteristic vibrational modes, such as:

O-H stretching vibrations

P-O-H bending modes

Symmetric and asymmetric stretching of terminal PO₂ groups

Vibrations of the P-O-P bridge

These theoretical spectra can be compared with experimental results to confirm the structure and assign spectral features to specific molecular motions. tandfonline.comnasa.gov Furthermore, computational techniques can be applied to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors for the ¹H, ⁷Li, and ³¹P nuclei, it is possible to predict their resonance frequencies, providing another layer of structural verification. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule systems, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a larger ensemble of atoms or molecules. MD simulations solve Newton's equations of motion, allowing for the exploration of dynamic processes and intermolecular interactions.

Molecular dynamics simulations are particularly well-suited for studying the behavior of ions in solid-state materials and glasses. In the context of this compound, MD can be used to investigate the mobility of lithium ions within the crystal lattice, a property crucial for applications in ion-conducting materials. Studies on lithium phosphate (B84403) glasses have extensively used MD to explore the coordination environment of Li⁺ ions. rsc.orgresearchgate.netrsc.org These simulations show that lithium ions are typically coordinated to oxygen atoms from the phosphate network, and their movement is coupled to the local structure, including the distribution of bridging and non-bridging oxygen atoms. rsc.orgacs.org

Molecular dynamics can also be employed to simulate processes like crystal growth from a melt or solution. By simulating a system at the interface between a crystalline phase and a disordered phase, researchers can observe the mechanisms by which atoms or ions attach to the crystal surface, leading to growth. These simulations can reveal preferred growth facets and the influence of temperature and concentration on the resulting crystal morphology.

Furthermore, MD is a valuable tool for studying the formation and behavior of defects within a crystal lattice. Simulations can be set up to include vacancies (e.g., a missing Li⁺ ion), interstitials (an extra ion in the lattice), or substitutional defects. By observing the system's evolution, one can understand the energetic costs of these defects and their impact on the material's structural integrity and ionic conductivity. While specific studies on this compound are not prominent, the methodologies are well-established for a wide range of crystalline materials.

Theoretical Studies on Reactivity and Reaction Pathways

Theoretical studies are crucial for elucidating the fundamental aspects of chemical reactivity, providing insights that are often difficult or impossible to obtain through experimental methods alone. For this compound, such studies would be invaluable for understanding its stability, decomposition pathways, and potential role in various chemical processes.

Currently, there are no specific published models detailing the potential reaction mechanisms of this compound. Hypothetically, computational modeling for this compound could explore several key areas:

Thermal Decomposition: Modeling the step-by-step process of how Li₂H₂P₂O₇ breaks down upon heating would be critical for its application in high-temperature environments, such as in solid-state electrolytes or as a precursor for other materials. This would involve identifying the initial bond-breaking events and the subsequent formation of intermediate and final products.

Proton Transport: The "dihydrogen" aspect of the compound suggests the potential for proton mobility. Theoretical models could investigate the pathways for proton hopping within the crystal lattice or in solution, which is a key characteristic for materials used in proton exchange membranes and other electrochemical devices.

Reactions with Other Species: Understanding how this compound interacts with other molecules, such as water or electrode materials, is essential for predicting its stability and performance in practical applications.

A hypothetical study on the thermal decomposition of Li₂H₂P₂O₇ might involve the following reaction pathway, which could be modeled using computational methods:

Hypothetical Reaction Data

| Step | Reactants | Intermediates/Transition States | Products |

|---|---|---|---|

| 1 | Li₂H₂P₂O₇ | [HO-P(O)(OLi)-O-P(O)(OH)(OLi)]‡ | 2 LiPO₃ + H₂O |

This table is purely illustrative of the type of data that would be generated from such a study and is not based on published results.

The calculation of transition states and activation energies is a cornerstone of computational reaction chemistry. These calculations provide quantitative data on the energy barriers that must be overcome for a reaction to proceed, thereby determining the reaction rate.

For this compound, such calculations would be instrumental in:

Predicting Reaction Feasibility: By comparing the activation energies of different potential reaction pathways, researchers can predict which reactions are most likely to occur under specific conditions.

Hypothetical Activation Energy Data

| Transformation | Reaction Pathway | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Dehydration | Li₂H₂P₂O₇ → 2 LiPO₃ + H₂O | Data not available |

This interactive table highlights the absence of specific data for Li₂H₂P₂O₇. The values would be populated by computational chemistry studies.

The lack of published research in these specific areas underscores a significant opportunity for future computational studies. Such work would not only contribute to the fundamental understanding of diphosphate chemistry but also provide crucial guidance for the design and development of new materials with tailored properties.

Reactivity and Reaction Mechanisms Involving Dilithium Dihydrogen Diphosphate

Chemical Transformations of the Diphosphate (B83284) Anion

The dihydrogen diphosphate anion is the primary center of reactivity in Li₂H₂P₂O₇, undergoing several key types of reactions.

H₂P₂O₇²⁻ + H₂O ⇌ 2H₂PO₄⁻

The rate of this hydrolysis is significantly influenced by factors such as pH and the presence of metal ions. In aqueous solutions, the hydrolysis of pyrophosphate is generally slow under neutral conditions but can be accelerated in acidic or basic environments. The protonation state of the pyrophosphate anion plays a crucial role; increased protonation generally leads to a faster rate of hydrolysis.

Conversely, the formation of the P-O-P bond through the elimination of a water molecule from two orthophosphate units is known as a condensation reaction. osti.govlibretexts.org This process is the reverse of hydrolysis and is essential in the synthesis of polyphosphates. In the context of dilithium (B8592608) dihydrogen diphosphate, controlling the water content and temperature is critical for shifting the equilibrium towards either hydrolysis or condensation.

The phosphorus atoms in the dihydrogen diphosphate anion can act as electrophilic centers, making them susceptible to nucleophilic attack. This can lead to ligand exchange or substitution reactions, where a nucleophile replaces one of the phosphate (B84403) groups. These reactions are fundamental in various biological and industrial processes involving phosphate transfer.

The mechanism of these substitution reactions can be either associative, involving the formation of a pentacoordinate intermediate, or dissociative, where a metaphosphate intermediate is formed. The specific pathway is influenced by the nature of the attacking nucleophile, the leaving group, and the surrounding chemical environment, including the presence and nature of cations like Li⁺. While detailed studies on ligand exchange specifically with Li₂H₂P₂O₇ are limited, the general principles of nucleophilic substitution at phosphorus centers are well-established. researchgate.net

Role of Lithium Cations in Reactivity

The lithium cations in dilithium dihydrogen diphosphate are not merely spectator ions; they play a significant role in the structure and reactivity of the compound.

For instance, in related lithium iron phosphates, the lithium ions occupy specific sites within the crystal lattice, and their mobility is crucial for the material's electrochemical properties. It is reasonable to infer that in Li₂H₂P₂O₇, the lithium ions are coordinated to the oxygen atoms of the H₂P₂O₇²⁻ anions, creating a stable ionic lattice.

Ion Exchange Properties and Mechanisms

The lithium ions in this compound can potentially be exchanged with other cations, a property common to many ionic solids. This ion exchange capacity is dependent on factors such as the relative size and charge of the exchanging cations, as well as the stability of the crystal lattice.

The mechanism of ion exchange typically involves the diffusion of the incoming cation into the crystal lattice and the simultaneous diffusion of the lithium ion out. This process can be influenced by the solvent used and the concentration of the exchanging ions. For example, studies on other lithium-containing phosphates have demonstrated facile ion exchange with other alkali metal cations. The ability of Li₂H₂P₂O₇ to undergo ion exchange could be exploited for the synthesis of new materials with tailored properties.

Catalytic Activity and Mechanisms of this compound

While specific studies detailing the catalytic activity of this compound are not extensively reported, other lithium phosphate compounds have shown catalytic potential in various organic reactions. For example, lithium phosphate (Li₃PO₄) has been used as a catalyst. Given that Li₂H₂P₂O₇ possesses both acidic protons (from the H₂P₂O₇²⁻ anion) and Lewis acidic centers (the Li⁺ cations), it has the potential to act as a bifunctional catalyst.

The acidic protons could participate in acid-catalyzed reactions, while the lithium cations could act as Lewis acids to activate substrates. The diphosphate anion itself could also play a role in catalysis, for instance, by acting as a proton shuttle or by stabilizing transition states. Further research is required to explore and characterize the potential catalytic applications of this compound and to elucidate the specific mechanisms by which it may operate.

This compound as a Catalyst or Co-catalyst in Chemical Reactions

Extensive searches of scientific literature and chemical databases did not yield specific examples of this compound (Li₂H₂P₂O₇) being utilized as a primary catalyst or co-catalyst in chemical reactions. While its constituent components, lithium ions (Li⁺) and dihydrogen diphosphate ions (H₂P₂O₇²⁻), are known to participate in various catalytic processes individually or as part of other compounds, there is a notable absence of documented research detailing the catalytic activity of the specific compound, this compound.

For context, other lithium-containing phosphates and pyrophosphates have been investigated for their catalytic properties. For instance, lithium phosphate (Li₃PO₄) has been studied as a catalyst in the isomerization of propylene (B89431) oxide to allyl alcohol. researchgate.netalfachemic.com The basic properties of the phosphate anion in these materials are often cited as being crucial for their catalytic function.

Similarly, dihydrogen phosphate and pyrophosphate moieties are integral to various catalytic systems. Dihydrogen phosphate anions have been used to stabilize ruthenium nanoparticles, which act as efficient catalysts for the hydrolysis of ammonia-borane. nih.govnih.gov In biochemistry, the hydrolysis of pyrophosphate bonds is a fundamental energy-releasing process often mediated by enzymes called pyrophosphatases, which typically require metal ions for their catalytic activity. nih.govwikipedia.org

Despite the catalytic relevance of its components, no dedicated studies on the catalytic application of this compound itself were identified. Consequently, there are no research findings to populate a data table on its specific catalytic performance.

Investigation of Catalytic Reaction Pathways and Active Sites

Given the lack of documented use of this compound as a catalyst, there has been no corresponding investigation into its catalytic reaction pathways or the nature of its active sites. Scientific inquiry into reaction mechanisms is contingent on a compound first demonstrating catalytic activity for a particular transformation.

Hypothetically, were this compound to function as a catalyst, its active sites would likely involve the acidic protons of the dihydrogen diphosphate anion, the Lewis acidic lithium cations, or a combination of both. The diphosphate backbone could also play a role in substrate binding and orientation. However, without experimental or computational studies, any discussion of its reaction mechanism remains purely speculative.

Due to the absence of research in this area, no data on catalytic reaction pathways or active site analysis for this compound can be presented.

Advanced Applications and Future Research Directions

Dilithium (B8592608) Dihydrogen Diphosphate (B83284) in Materials Science Research

The application of dilithium dihydrogen diphosphate in materials science is primarily centered on its utility as a precursor for lithium-containing functional materials and its potential for integration into novel composite structures.

Precursor in the Synthesis of Lithium-Containing Functional Materials, e.g., for Battery Applications

This compound serves as a promising precursor in the synthesis of various lithium-containing functional materials, most notably for cathode materials in lithium-ion batteries. ontosight.ai Its use is particularly relevant in the preparation of lithium iron phosphate (B84403) (LiFePO₄), a key cathode material known for its stability, long cycle life, and safety. ontosight.airesearchgate.net The compound can also be utilized in the synthesis of other pyrophosphate-based cathode materials like lithium iron pyrophosphate (Li₂FeP₂O₇). researchgate.net

The solid-state synthesis method is a common approach where this compound, or its closely related analogue lithium dihydrogen phosphate (LiH₂PO₄), is reacted with an iron source at elevated temperatures. researchgate.netreagent.co.uk The use of a phosphate-based precursor like Li₂H₂P₂O₇ or LiH₂PO₄ can offer advantages over other lithium sources, such as lithium carbonate or lithium hydroxide (B78521). Research has shown that the choice of precursor can significantly influence the morphology, particle size, and ultimately the electrochemical performance of the resulting cathode material. researchgate.net For instance, studies on the synthesis of Li₂FeP₂O₇ have indicated that using LiH₂PO₄ as the lithium source can lead to superior electrochemical properties. researchgate.net

The synthesis process typically involves the high-temperature calcination of a stoichiometric mixture of the precursors. The table below summarizes typical synthesis parameters for LiFePO₄ using a phosphate precursor.

| Parameter | Value/Condition | Source(s) |

| Precursors | LiH₂PO₄, Iron Source (e.g., FeC₂O₄·2H₂O) | researchgate.net |

| Synthesis Method | Solid-state reaction | researchgate.net |

| Calcination Temperature | 600-800 °C | researchgate.net |

| Atmosphere | Inert (e.g., Argon) | researchgate.net |

| Resulting Material | LiFePO₄ (often with a carbon coating to improve conductivity) | researchgate.net |

The resulting lithium iron phosphate, when synthesized using a phosphate precursor, often exhibits favorable characteristics for battery applications, including high specific capacity and good cycling stability.

Integration into Novel Composites for Specific Research-Oriented Properties

The integration of this compound as a functional filler into novel composites represents a burgeoning area of materials science research. Functional fillers are incorporated into a polymer matrix to impart specific properties to the resulting composite material. While direct research on Li₂H₂P₂O₇ as a functional filler is limited, the known properties of phosphates suggest several potential applications.

Furthermore, the phosphate groups within the compound could potentially interact with the polymer matrix, influencing the mechanical and thermal properties of the composite. The development of such inorganic-organic hybrid materials is a significant area of materials research, aiming to combine the advantageous properties of both components. researchgate.netunc.edu

Interdisciplinary Research Prospects

The utility of this compound extends beyond materials science into various interdisciplinary research fields, particularly those at the intersection of chemistry and biology.

Role in Biochemical Reaction Studies as a Source of Phosphate Groups

In the realm of biochemistry, phosphate and pyrophosphate groups are central to a vast array of cellular processes, including energy metabolism, signal transduction, and the synthesis of macromolecules like DNA and RNA. ontosight.ai this compound, as a source of the dihydrogen diphosphate ion (H₂P₂O₇²⁻), holds potential as a tool for studying these reactions in vitro.

While ATP is the primary phosphate donor in most biological reactions, research has shown that some enzymes can utilize inorganic pyrophosphate (PPi) as a phosphoryl donor. For example, pyrophosphate-dependent phosphofructokinase (PPi-PFK) is an enzyme found in some plants, bacteria, and protists that uses PPi to phosphorylate fructose-6-phosphate, a key step in glycolysis. nih.gov The study of such enzymes could be facilitated by the use of a stable and soluble source of pyrophosphate like this compound.

Furthermore, the reverse reaction of DNA synthesis, known as phosphorolysis, involves the cleavage of DNA by inorganic phosphate. Studies have demonstrated that DNA polymerases can utilize deoxyribonucleoside diphosphates (dNDPs) for DNA synthesis, with the release of inorganic phosphate. springerprofessional.de this compound could potentially be used in studies investigating the kinetics and mechanisms of such reactions.

Applications in the Development of Advanced Buffer Systems for Chemical and Biochemical Research

Maintaining a stable pH is crucial for a wide range of chemical and biochemical experiments. Buffer solutions, which resist changes in pH, are therefore indispensable laboratory reagents. Phosphate-based buffers are widely used due to their pKa values being close to physiological pH. researchgate.netreagent.co.ukunc.edu

This compound, with its dihydrogen diphosphate anion, could theoretically be used to formulate buffer systems. The pKa values of pyrophosphoric acid are approximately 0.91, 2.10, 6.70, and 9.32, suggesting that buffers based on this system could be effective over a broad pH range. The presence of lithium ions, in place of the more common sodium or potassium ions, could also be advantageous in specific experimental contexts where these common cations might interfere with the reaction under study.

The development of advanced buffer systems often involves creating "universal buffers" that are effective over a wide pH range or buffers with specific ionic strengths. uwo.ca The multiple pKa values of the pyrophosphate moiety make this compound an interesting candidate for the formulation of such specialized buffer systems for research applications.

Emerging Research Avenues and Methodological Innovations

The future research landscape for this compound is promising, with several emerging avenues and potential for methodological innovations.

In the field of energy storage, a key trend is the development of high-energy-density and high-performance cathode materials. ontosight.airesearchgate.net Research into nanostructuring LiFePO₄ and other lithium phosphate materials to enhance their electrochemical properties is ongoing. researchgate.netnih.gov Innovative synthesis methods, such as hydrothermal and solvothermal techniques, are being explored to produce materials with controlled particle sizes and morphologies. this compound could play a crucial role as a precursor in these advanced synthesis routes.

Furthermore, the development of all-solid-state batteries is a major focus of current research. The potential for incorporating this compound into solid electrolytes, either as a primary component or as a functional additive in composite electrolytes, warrants further investigation.

In biochemistry, the synthesis of nucleoside diphosphate analogs for use as probes in bioassays is an active area of research. Methodological innovations in the chemical synthesis of pyrophosphate bonds could be informed by studying the reactivity of compounds like this compound.

Finally, the exploration of other lithium-containing pyrophosphates and their potential applications in diverse fields, from catalysis to bioceramics, represents a broad and exciting frontier for future research. ontosight.ai

In Situ Spectroscopic Studies during this compound Reactions

Understanding the reaction mechanisms of this compound in real-time is crucial for controlling its synthesis and subsequent applications. In situ spectroscopic techniques are powerful tools for monitoring chemical transformations as they occur, providing insights into reaction kinetics, intermediate species, and final product formation.

Future research could greatly benefit from employing techniques such as in situ Raman and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. For instance, in the synthesis of other phosphate-based materials like lithium iron phosphate (LiFePO₄), in situ Raman spectroscopy has been effectively used to track the phase transitions and structural changes during electrochemical cycling. utexas.edunih.govresearchgate.net This approach allows for the observation of changes in the PO₄ tetrahedral units upon lithium insertion or removal. utexas.edu A similar methodology could be applied to reactions involving Li₂H₂P₂O₇, for example, in its role as a precursor for creating cathode materials. By monitoring the characteristic vibrational modes of the P-O-P bridge and the P-OH groups, researchers could optimize reaction conditions to yield materials with desired properties.

Furthermore, in situ ATR-FTIR spectroscopy has proven effective in studying the adsorption of phosphate species onto mineral surfaces, providing details at the molecular level about the coordination and protonation state of the adsorbed complexes. nih.govresearchgate.netacs.orgrsc.org Applying this technique to Li₂H₂P₂O₇ could elucidate its interaction with various substrates, which is vital for catalytic applications where surface reactions are paramount. ucl.ac.uk For example, studying the adsorption of Li₂H₂P₂O₇ on a catalyst support could reveal the nature of the active sites and the mechanism of catalytic reactions.

Table 1: Potential In Situ Spectroscopic Studies for this compound

| Spectroscopic Technique | Potential Research Focus | Insights to be Gained |

| In situ Raman Spectroscopy | Monitoring the synthesis of novel materials using Li₂H₂P₂O₇ as a precursor. Studying the compound's behavior under varying temperature and pressure conditions. | Real-time tracking of phase transitions, identification of intermediate species, understanding of reaction kinetics and pathways. utexas.edunih.govresearchgate.net |

| In situ ATR-FTIR Spectroscopy | Investigating the adsorption of Li₂H₂P₂O₇ onto different surfaces (e.g., catalyst supports, electrodes). Analyzing its role in surface-mediated chemical reactions. | Elucidation of surface coordination, determination of the protonation state of adsorbed species, and understanding of surface reaction mechanisms. nih.govresearchgate.netacs.org |

| In situ X-ray Diffraction (XRD) | Observing structural changes during solid-state reactions or thermal decomposition of Li₂H₂P₂O₇. | Identification of crystalline phases, determination of lattice parameters as a function of reaction progress, and understanding of structural evolution during material synthesis. researchgate.netrsc.org |

Advanced Computational Modeling for Predictive Material Design

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool in materials science for predicting the properties and behavior of compounds before their synthesis. ucl.ac.ukrsc.org For this compound, advanced computational modeling can provide fundamental insights into its electronic structure, stability, and reactivity, thereby guiding the design of new materials.

DFT calculations can be employed to predict the geometric and electronic properties of Li₂H₂P₂O₇. Studies on similar phosphate compounds have successfully used DFT to calculate structural parameters, vibrational frequencies for interpreting IR and Raman spectra, and to investigate reaction energetics. nih.govacs.org For Li₂H₂P₂O₇, such calculations could predict its stable crystal structures and provide a theoretical basis for understanding its spectroscopic signatures. Moreover, the role of hydrogen bonding and ionic interactions, which are crucial in dihydrogen phosphate compounds, can be elucidated through these models. nih.gov

Predictive material design using computational modeling could accelerate the discovery of new applications for this compound. For example, by modeling the interaction of Li₂H₂P₂O₇ with other molecules, its potential as a catalyst or as a component in a buffer solution can be assessed. ucl.ac.uknih.gov Computational studies on the adsorption of phosphate molecules on various substrates have provided valuable information on binding energies and mechanisms, which is directly relevant to designing new catalytic systems or sorption materials. nih.govmdpi.com Similarly, modeling the diffusion of lithium ions within the crystal lattice of Li₂H₂P₂O₇ or its derivatives could help evaluate its potential for use in solid-state batteries.

Table 2: Predicted Properties of Phosphate Materials via Computational Modeling

| Property | Computational Method | Potential Application for Li₂H₂P₂O₇ |

| Geometric Structure | DFT Optimization | Prediction of stable crystal structures, bond lengths, and angles. This is foundational for understanding all other material properties. nih.gov |

| Vibrational Frequencies | DFT Frequency Calc. | Aiding the interpretation of experimental IR and Raman spectra, allowing for a more detailed structural characterization. nih.gov |

| Electronic Structure | DFT (DOS, Band Gap) | Understanding the electronic properties, such as the band gap, which is crucial for applications in electronics and photocatalysis. mdpi.com |

| Reaction Energetics | DFT (Transition State) | Calculating the energy barriers for potential chemical reactions, which helps in predicting reaction pathways and designing synthetic routes for new materials. acs.orgharvard.edu |

| Adsorption Energy | DFT Calculation | Evaluating the strength of interaction with different substrates, which is important for catalysis, sensing, and separation applications. nih.govmdpi.com |

Exploration of Solid-State Reactions and Phase Transitions for Novel Materials Development

The study of solid-state reactions and phase transitions of this compound offers a promising route for the development of novel materials with unique properties. The thermal decomposition and solid-state reactivity of phosphate compounds can lead to the formation of new phases, including amorphous materials or crystalline structures with desirable characteristics for various applications. rsc.orgresearchgate.net

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for investigating the thermal stability and decomposition pathways of Li₂H₂P₂O₇. Studies on the dehydration of lithium dihydrogen phosphate (LiH₂PO₄) have shown that it undergoes polymerization through condensation reactions to form various lithium polyphosphates. researchgate.net A similar investigation of Li₂H₂P₂O₇ could reveal the formation of novel lithium phosphate oligomers or polymers upon controlled heating, potentially with interesting ionic conductivity or catalytic properties. The thermal decomposition of related ammonium (B1175870) dihydrogen phosphate has also been studied, showing a multi-step process leading to different phosphoric acids. researchgate.netcapes.gov.br

The exploration of phase transitions in Li₂H₂P₂O₇ is another critical area of research. Many phosphate materials exhibit complex phase transition behaviors that are linked to their functional properties. nih.govrsc.org For example, in lithium vanadium phosphate (Li₃V₂(PO₄)₃), understanding the structural phase transitions during lithium ion removal is key to improving its performance as a battery cathode. rsc.org By using techniques like variable-temperature X-ray diffraction, researchers could identify any temperature- or pressure-induced phase transitions in Li₂H₂P₂O₇. Discovering new polymorphs of this compound could lead to materials with enhanced properties, such as improved ionic conductivity for solid-state electrolyte applications.

Table 3: Research on Solid-State Reactions and Phase Transitions in Related Phosphates

| Compound/System | Technique(s) Used | Key Findings | Relevance to Li₂H₂P₂O₇ |

| Lithium Dihydrogen Phosphate (LiH₂PO₄) | TGA, Kinetic Modeling | Decomposes through progressive polymerization via condensation reactions, forming stable intermediates like Li₅H₄P₅O₁₇ before ultimately forming LiPO₃. researchgate.net | Provides a model for the expected thermal decomposition pathway of Li₂H₂P₂O₇, suggesting the potential to synthesize novel lithium polyphosphates through controlled heating. |

| Lithium Metaphosphate (Li₂O-P₂O₅) Glass | DSC, XRD, Conductivity | Exhibits a single-stage bulk crystallization process. The ionic conductivity shows an anomalous increase after the glass transition temperature, followed by a decrease due to devitrification. nih.gov | Suggests that amorphous forms of Li₂H₂P₂O₇ could be synthesized and that their crystallization behavior and resulting ionic properties are a rich area for investigation. |

| Lithium Vanadium Phosphate (Li₃V₂(PO₄)₃) | Synchrotron XRD, GITT | Reveals the formation of a distorted, Li-deficient phase upon removal of the third lithium ion, which is responsible for capacity fading in battery applications. rsc.org | Highlights the importance of understanding phase transitions in lithium-containing phosphates for electrochemical applications. Similar studies on Li₂H₂P₂O₇ could uncover its potential in energy storage. |

| Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) | DSC, TGA, Mass Spec. | Decomposes into phosphoric acid and ammonia (B1221849) upon heating, with further transformations into pyrophosphoric and metaphosphoric acids at higher temperatures. researchgate.netcapes.gov.br | Offers insights into the decomposition of hydrogen-containing phosphates and the potential intermediate products that might form during the thermal treatment of Li₂H₂P₂O₇. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing dilithium dihydrogen diphosphate, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis typically involves stoichiometric neutralization of phosphoric acid with lithium hydroxide under controlled pH (4.5–6.0) and temperature (60–80°C). Excess lithium precursors may improve yield, but residual impurities (e.g., unreacted LiOH) require iterative rinsing with deionized water. Characterization via ICP-OES ensures Li:P molar ratios align with theoretical values (2:1:2 for Li:H₂PO₄) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and compositional properties?

- Methodological Answer : Use XRD to confirm crystallinity and phase purity, complemented by FTIR for phosphate group identification (asymmetric P-O stretching at 1050–1100 cm⁻¹). Quantitative Li content should be validated via flame atomic absorption spectroscopy (FAAS), with phosphorus measured by UV-Vis spectrophotometry using the molybdenum blue method .

Q. How should researchers handle discrepancies in reported ionic conductivity values for this compound-based electrolytes?

- Methodological Answer : Variations often stem from differences in pellet density during electrochemical impedance spectroscopy (EIS). Standardize testing by preparing pellets under 10–15 MPa pressure and annealing at 200°C for 2 hours to minimize grain boundary effects. Cross-validate results with isotopic tracer methods to distinguish bulk vs. interfacial conductivity .

Advanced Research Questions

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for high-throughput studies?

- Methodological Answer : Implement in-situ pH monitoring with automated titration systems to maintain reaction consistency. Use fractional crystallization to isolate pure phases, and apply machine learning models (e.g., random forests) to correlate synthesis parameters (precursor ratios, heating rates) with impurity profiles from XPS data .

Q. How can computational modeling resolve contradictions in the thermodynamic stability of this compound under varying humidity conditions?

- Methodological Answer : Perform DFT calculations to map hydration/dehydration pathways, focusing on Li⁺ coordination with phosphate tetrahedra. Validate with dynamic vapor sorption (DVS) experiments at 25–60°C and 10–90% RH. Compare activation energies for water adsorption/desorption to identify metastable intermediates .

Q. What experimental designs address conflicting reports on the catalytic role of this compound in solid-state lithium-ion batteries?

- Methodological Answer : Use operando synchrotron XRD paired with cyclic voltammetry to track phase transitions during charge/discharge cycles. Introduce tracer elements (e.g., ⁶Li isotopes) via ion exchange to distinguish Li⁺ migration pathways. Compare performance in symmetric Li|Li cells with controlled interfacial layers (e.g., Li₃PO₄ coatings) .

Methodological Considerations for Data Interpretation

- Contradiction Analysis : When ionic conductivity data conflicts, assess whether studies normalized measurements to pellet thickness or accounted for porosity via Archimedes’ principle. Cross-reference with SEM-EDS to detect inhomogeneities .

- Interference Management : Phosphate hydrolysis byproducts (e.g., HPO₄²⁻) can skew NMR results. Suppress hydrolysis by conducting analyses in anhydrous DMSO and using ³¹P NMR with a relaxation agent (Cr(acac)₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.